molecular formula C12H18N4O B11874908 1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)- CAS No. 646056-15-7

1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-

Cat. No.: B11874908
CAS No.: 646056-15-7
M. Wt: 234.30 g/mol
InChI Key: QSSIQJNDVNWZIP-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)- is a chemical compound with a unique spirocyclic structure. This compound features a spiro linkage between a diazaspiro nonane ring and a methoxypyridazinyl group. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)- typically involves the following steps:

    Formation of the Diazaspiro Nonane Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and cyclic ketones under acidic or basic conditions.

    Introduction of the Methoxypyridazinyl Group: This step involves the reaction of the diazaspiro nonane intermediate with a methoxypyridazine derivative. This can be facilitated by using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)- can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like KMnO4 or CrO3.

    Reduction: The pyridazinyl ring can be reduced to form dihydropyridazines using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: Amines, Thiols, NaH, K2CO3

Major Products

    Oxidation: Aldehydes, Acids

    Reduction: Dihydropyridazines

    Substitution: Amino derivatives, Thiol derivatives

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, thereby exerting its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione
  • tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
  • 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione

Comparison

1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)- stands out due to its unique spirocyclic structure and the presence of a methoxypyridazinyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the methoxypyridazinyl group can enhance its interaction with biological targets, making it a promising candidate for drug development.

Properties

CAS No.

646056-15-7

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

7-(6-methoxypyridazin-3-yl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H18N4O/c1-17-11-4-3-10(14-15-11)16-8-6-12(9-16)5-2-7-13-12/h3-4,13H,2,5-9H2,1H3

InChI Key

QSSIQJNDVNWZIP-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC3(C2)CCCN3

Origin of Product

United States

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